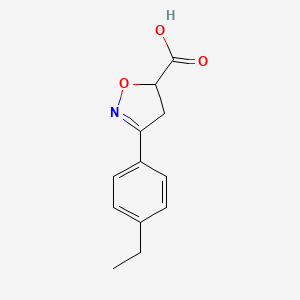

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid

Description

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole derivative featuring a 4-ethylphenyl substituent at position 3 and a carboxylic acid group at position 5 of the oxazole ring.

Properties

IUPAC Name |

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-8-3-5-9(6-4-8)10-7-11(12(14)15)16-13-10/h3-6,11H,2,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIGEIOBNWUCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride to form an oxime, which is then cyclized using acetic anhydride to yield the oxazole ring

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the ethylphenyl moiety.

Scientific Research Applications

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group may also play a role in the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to derivatives with variations in the phenyl ring substituents, oxazole ring modifications, or additional functional groups. Key analogues include:

Key Observations:

- Substituent Effects on Reactivity : Halogenated derivatives (e.g., bromo, chloro) exhibit increased electrophilicity, enhancing their utility as synthetic intermediates .

- Lipophilicity : The ethyl group in the target compound may confer moderate lipophilicity compared to methyl (less lipophilic) or bulky imidazole substituents (more lipophilic) .

- Bioactivity : The imidazole-containing analogue demonstrates anti-rheumatoid activity, suggesting that heterocyclic substituents at position 3 enhance target engagement .

Biological Activity

Overview

3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes an oxazole ring and a carboxylic acid group. This combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of 219.24 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxazole ring facilitates hydrogen bonding and other interactions, enhancing the compound's binding affinity. The carboxylic acid group contributes to its solubility and reactivity, which are crucial for its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid. In vitro assays have demonstrated its cytotoxic effects against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.76 | Induction of apoptosis via p53 activation |

| U-937 (leukemia) | 1.47 | Cell cycle arrest |

| PANC-1 (pancreatic cancer) | 0.65 | Apoptotic pathway activation |

The compound exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating higher potency against these cell lines .

Enzyme Interaction

The compound has also been investigated for its interaction with specific enzymes. It selectively inhibits certain carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis:

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| hCA IX | 89 pM |

| hCA II | 0.75 nM |

This selective inhibition suggests potential applications in cancer therapy, particularly in targeting tumors that express these enzymes .

Case Studies

- Antitumor Activity Study : A study evaluated the effects of 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner across all tested lines, with MCF-7 cells showing the highest sensitivity .

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound led to increased levels of cleaved caspase-3 and p53 in MCF-7 cells, confirming its role as an apoptosis inducer. Western blotting further supported these findings by showing upregulation of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

The biological activity of 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be contrasted with other similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-methylphenyl)propanoic acid | Lacks oxazole ring | Moderate anti-inflammatory properties |

| Isoxazole derivatives | Contains isoxazole instead of oxazole | Varying anticancer activities |

The presence of the oxazole ring in 3-(4-ethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid enhances its biological properties compared to its analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.